molecular formula C6H8N2O2 B1301015 2-Methylfuran-3-carbohydrazide CAS No. 315672-60-7

2-Methylfuran-3-carbohydrazide

Cat. No. B1301015
M. Wt: 140.14 g/mol
InChI Key: ZFQJEDANHVDMLS-UHFFFAOYSA-N
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Description

2-Methylfuran-3-carbohydrazide is a compound that can be derived from furan-based precursors. It is related to various furan derivatives that have been studied for their potential applications in organic synthesis and pharmaceutical chemistry. The compound is part of a broader class of chemicals that are of interest due to their biological activity and presence in various natural products and drugs .

Synthesis Analysis

The synthesis of related furan derivatives has been explored through various methods. For instance, the Kishner reduction of 2-furylhydrazone leads to the formation of 2-methylene-2,3-dihydrofuran, which is a highly reactive intermediate for further chemical transformations . Another approach involves a multienzymatic stereoselective cascade process to obtain enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for biologically active compounds . Additionally, the synthesis of trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans has been achieved with high stereoselectivity using potassium carbonate as a base .

Molecular Structure Analysis

The molecular structure of related carbohydrazides has been characterized using various spectroscopic techniques and computational studies. For example, novel (E)-N'-(1-p-tolylethylidene)furan-2-carbohydrazide was synthesized and its structure confirmed by single crystal X-ray diffraction. Computational methods such as DFT and HF were used to analyze the molecular geometry and vibrational frequencies, providing insights into the stability and geometry of the molecule . Similarly, [3-(hydroxyimino)butan-2-ylidene]furan-2'-carbohydrazide was characterized and studied using both experimental and computational techniques, which showed good agreement between the two .

Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. For instance, 2-methylene-2,3-dihydrofuran has been shown to be an excellent ene in the carbonyl-ene reaction, reacting with various aldehydes to produce alcohols with high enantiomeric excess . The reactivity of furan derivatives with nitrogen-containing nucleophiles has also been explored, leading to the formation of amidines and amidrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyltetrahydrofuran (2-MeTHF), a related solvent, have been extensively studied due to its derivation from renewable resources and its potential as an environmentally benign solvent. Its low miscibility with water, high boiling point, and remarkable stability make it suitable for various applications in organic chemistry, including organometallics, organocatalysis, and biotransformations . These properties are indicative of the potential utility of 2-methylfuran-3-carbohydrazide and related compounds in various chemical processes.

Safety And Hazards

The safety information available indicates that 2-Methylfuran-3-carbohydrazide may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. .

Future Directions

Furanic compounds like 2-Methylfuran-3-carbohydrazide have potential applications in various fields, including the chemical industry, where there is a growing interest in switching from traditional resources such as crude oil to biomass . The spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) suggests promising future directions .

properties

IUPAC Name

2-methylfuran-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQJEDANHVDMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365763
Record name 2-methylfuran-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylfuran-3-carbohydrazide

CAS RN

315672-60-7
Record name 2-methylfuran-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 315672-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M El Sadek, SA Magd, SY Hassan, MA Mostafa… - Iranian Journal of …, 2019 - ijcce.ac.ir
In this manuscript, we describe the synthesis of the carbohydrazide 2. Acid-catalyzed condensation with several carbonyl compounds to afford the corresponding carbohydrazide …
Number of citations: 5 www.ijcce.ac.ir
GA Gamov, MN Zavalishin, DN Kabirov… - Russian Journal of …, 2019 - Springer
… The stability constants of pyridoxal-5-phosphate hydrazones formed with 2-methylfuran-3-carbohydrazide and thiophene-3-carbohydrazide in an aqueous solution at pH 1.9, 6.6, 7.0, …
Number of citations: 4 link.springer.com
MM El-Sadek, SY Hassan, NSA El-Dayem, GA Yacout - Molecules, 2012 - mdpi.com
… 5-(2',3'-Dihydroxytetrahydrofuran-1'-yl)-2-methylfuran-3-carbohydrazide (6). A solution of 2b,4b (2.0 g, 7.81 mmol) in ethanol (10 mL) was treated with hydrazine hydrate (4 mL) under …
Number of citations: 15 www.mdpi.com
MM El-Sadek, SY Hassan, HE Abdelwahab, GA Yacout - Molecules, 2012 - mdpi.com
… 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide (2) was condensed with a variety of ketones to afford carbohydrazide derivatives 3–6. Acetylation of 3–5 afforded the …
Number of citations: 19 www.mdpi.com
ÇB Apaydın, M Tansuyu, Z Cesur, L Naesens… - Bioorganic …, 2021 - Elsevier
… The compounds were prepared by condensation of 2-methylfuran-3-carbohydrazide, appropriate carbonyl compounds and sulfanyl acids. The new molecules were characterized by IR, …
Number of citations: 9 www.sciencedirect.com
WA El‐Sayed, HAS Abbas… - Journal of …, 2011 - Wiley Online Library
New 2,5‐disubstituted 1,3,4‐oxadiazole derivatives bearing C‐furyl glycoside moieties and their sugar hydrazone as well as their per‐O‐acetyl derivatives were synthesized starting …
Number of citations: 12 onlinelibrary.wiley.com
MM El Sadek, NSA El-Dayem, SY Hassan, MA Mostafa… - Molecules, 2014 - mdpi.com
… A solution of 5-(2',3'-dihydroxytetrahydrofuran-1'-yl)-2-methylfuran-3-carbohydrazide (11) [4] … 3'-dihydroxyfuran-1'-yl)-2-methylfuran-3-carbohydrazide (12). Obtained in 90% yield from 11 …
Number of citations: 19 www.mdpi.com
MM El Sadek, SY Hassan, HE Abdelwahab, GA Yacout - Molecules, 2013 - mdpi.com
… 5-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylfuran-3-carbohydrazide (5b). Yield: 620 … 5-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylfuran-3-carbohydrazide (5c). Yield: …
Number of citations: 15 www.mdpi.com
SA Jacques, I Kuhn, O Koniev, F Schuber… - Journal of Medicinal …, 2015 - ACS Publications
… under reduced pressure, and the crude solid was purified by silica gel column chromatography (cHex/EtOAc 100–0% over 20 min) to afford 2-methylfuran-3-carbohydrazide 2 as a white …
Number of citations: 20 pubs.acs.org
NN Kuranova, D Kabirov, OV Kashina… - … “Health and wellbeing …, 2020 - researchgate.net
… The stability constants of pyridoxal-5-phosphate hydrazones formed with 2-methylfuran-3-carbohydrazide and thiophene-3-carbohydrazide in an aqueous solution at pH 1.9, 6.6, 7.0, …
Number of citations: 3 www.researchgate.net

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